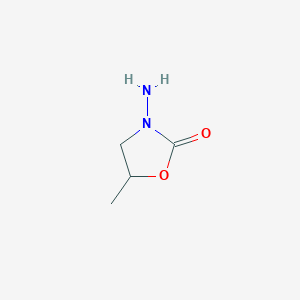

2-Oxazolidinone, 3-amino-5-methyl-

Description

Historical Context of Oxazolidinone Scaffolds in Chemical Research

The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, has been a subject of chemical research for over a century. nih.gov Initially explored within the broader context of heterocyclic chemistry, its prominence surged in the latter half of the 20th century with the discovery of its biological activities. The first notable member was the synthetic nitrofuran-oxazolidinone, Furazolidone (B1674277), identified in the 1940s as an antimicrobial agent. This was followed by the discovery of cycloserine, a naturally occurring antitubercular agent containing a 3-isoxazolidone structure. However, the modern era of oxazolidinone research was truly initiated in the 1980s with the systematic investigation of N-aryl-2-oxazolidinones by DuPont, which led to the development of early synthetic antibacterial candidates. This foundational work paved the way for the eventual discovery and commercialization of linezolid (B1675486) by Pharmacia and Upjohn (now part of Pfizer), the first oxazolidinone antibiotic approved for clinical use in 2000.

Structural Classification and Nomenclature of Oxazolidinones

Oxazolidinones are classified as azoles, specifically oxazolidines containing a ketone group. nih.gov The core structure is a five-membered ring, and isomers exist based on the position of the carbonyl group (C=O). The most common and medicinally significant isomer is the 2-oxazolidinone (B127357).

The nomenclature for substituted oxazolidinones follows standard IUPAC rules. For a compound like "2-Oxazolidinone, 3-amino-5-methyl-", the numbering begins at the oxygen atom as position 1 and proceeds towards the carbonyl carbon (position 2), then the nitrogen (position 3). Therefore:

2-Oxazolidinone indicates the carbonyl group is at the second position.

3-amino specifies that an amino group (-NH2) is attached to the nitrogen atom at position 3.

5-methyl indicates a methyl group (-CH3) is attached to the carbon at position 5.

The stereochemistry at the C5 position is crucial for the biological activity of many oxazolidinones and is designated using (R) or (S) notation.

Significance of the Oxazolidinone Ring System in Academic and Synthetic Chemistry

The oxazolidinone ring is a versatile scaffold for several reasons. In medicinal chemistry, it acts as a bioisostere for groups like amides and carbamates, but its cyclic nature often imparts greater metabolic stability. nih.gov

In synthetic chemistry, chiral oxazolidinones are renowned as "Evans auxiliaries". wikipedia.orgrsc.org These are temporarily attached to a substrate to direct stereoselective reactions, such as alkylations and aldol (B89426) reactions, with high predictability. wikipedia.orgwilliams.edu After the desired stereocenter is created, the auxiliary can be cleaved and recovered. This application has been pivotal in the total synthesis of complex natural products. rsc.org

Overview of Research Trajectories for Substituted Oxazolidinones

Research on substituted oxazolidinones has followed several key trajectories. A primary focus has been the development of new antibacterial agents to combat drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov This research involves modifying substituents on the N-phenyl ring and the C5 side chain to enhance potency and broaden the spectrum of activity. Another area of investigation is the use of oxazolidinones as mechanism-based inhibitors of enzymes like monoamine oxidase (MAO), which has implications for neurological disorders. medchemexpress.com Furthermore, the fundamental utility of oxazolidinones as chiral auxiliaries continues to be explored and refined for new asymmetric syntheses. rsc.orgresearchgate.net

Properties

CAS No. |

55041-22-0 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

3-amino-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H8N2O2/c1-3-2-6(5)4(7)8-3/h3H,2,5H2,1H3 |

InChI Key |

XBJHVWCBFFKHCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)O1)N |

Origin of Product |

United States |

Molecular Structure, Conformation, and Intermolecular Interactions

Theoretical and Computational Analysis of the 2-Oxazolidinone (B127357) Ring System

Theoretical and computational methods have been instrumental in understanding the fundamental properties of the 2-oxazolidinone ring. These approaches provide a molecular-level view that complements experimental findings.

Conformation Studies

The conformation of the 2-oxazolidinone ring is a critical determinant of its chemical reactivity and biological activity. Studies on derivatives have shown that the oxazolidinone ring typically adopts an almost ideal half-chair conformation. researchgate.net This puckered geometry minimizes steric strain and positions substituents in specific spatial orientations, which can influence how the molecule interacts with other molecules. The stability of this conformation is a key factor in the design of compounds with specific three-dimensional structures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms involving 2-oxazolidinone derivatives. researchgate.net DFT studies have been used to analyze the ring contraction of related oxazine (B8389632) systems into oxazolidinones, confirming that the basicity of the reagents is the driving factor rather than nucleophilicity. researchgate.net These computational models provide valuable insights into the energetics and pathways of chemical transformations, aiding in the prediction of reaction outcomes and the design of synthetic routes.

Crystallographic Investigations of 2-Oxazolidinone, 3-amino-5-methyl- and Derivatives

Crystallographic studies, especially single crystal X-ray diffraction, provide precise data on the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been a powerful tool for characterizing the solid-state structures of 2-oxazolidinone derivatives. This technique has provided definitive proof of their molecular geometry and intermolecular interactions.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| 3-Acetyloxazolidin-2-one | Orthorhombic | Pbca | 6.8375(6) | 12.0213(10) | 14.2226(13) | mdpi.com | |

| Oxazolin-2(3H)-one | Monoclinic | P21/n | 13.5387(19) | 3.6822(5) | 14.1637(19) | 94.683(12) | mdpi.com |

This table presents crystallographic data for related oxazolidinone compounds, illustrating the type of precise structural information obtained from X-ray diffraction analysis.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested detailed outline for "2-Oxazolidinone, 3-amino-5-methyl-". Information regarding its specific intermolecular interactions, hydrogen bonding patterns, crystallographic data, conformational analysis, ligand-protein docking, and pharmacophore modeling is not present in the accessible scientific domain.

Research on related analogues, such as 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is more common. nih.govsigmaaldrich.comnih.gov These studies, while informative about the general characteristics of the 3-amino-oxazolidinone scaffold, cannot be directly and accurately extrapolated to the 5-methyl derivative without dedicated experimental or computational investigation. For instance, studies on other chiral oxazolidinone derivatives have elucidated their conformational flexibility and hydrogen bonding patterns, such as the formation of C-H⋯O bonds. mdpi.com However, the substitution at the 5-position significantly influences these properties, making a direct comparison to the 5-methyl variant speculative.

Similarly, while techniques like synchrotron-radiation X-ray crystallography are powerful tools for determining the binding modes of ligands to their biological targets, no such studies have been published for "2-Oxazolidinone, 3-amino-5-methyl-". nih.gov Molecular modeling, including conformational analysis and docking studies, also requires a foundational set of experimental data or at least a specified biological target, neither of which is established for this particular compound in the literature. acs.orgdrugbank.com

Chemical Reactivity and Derivatization Strategies for 2 Oxazolidinone, 3 Amino 5 Methyl

Reactivity of the 2-Oxazolidinone (B127357) Ring

The 2-oxazolidinone ring, a five-membered carbamate (B1207046), possesses inherent stability but can undergo specific transformations under controlled conditions. nih.gov Its reactivity is a balance between the stability of the cyclic carbamate and the ring strain that can be exploited in synthetic routes. acs.org

The 2-oxazolidinone ring can be viewed as a safer alternative to toxic aziridines for producing aminoethylated products through decarboxylative ring-opening reactions. nih.govrsc.org These transformations are crucial for synthesizing more complex molecules, such as β-chalcogen amines and 2-amino ethers.

One key strategy involves the regioselective, decarboxylative ring-opening of non-activated 2-oxazolidinones using in situ generated chalcogenolate anions. nih.govrsc.org This method allows for the preparation of β-selenoamines, β-telluroamines, and β-thioamines with significant structural diversity. nih.gov The reaction typically proceeds with the preservation of the initial stereochemistry. rsc.org The nucleophilicity of the chalcogen species is a critical factor, with reactions generally proceeding more efficiently with tellurium and selenium anions compared to sulfur. nih.gov Furthermore, the steric hindrance at the C5 position can influence reaction yields. nih.gov

| Substrate (N-Substituent) | Chalcogen Source | Product Type | Yield | Reference |

| N-H | Diphenyl diselenide | Primary β-selenoamine | Good | nih.gov |

| N-Allyl | Diphenyl diselenide | Secondary β-selenoamine | 91% | nih.gov |

| N-Benzyl | Diphenyl diselenide | Secondary β-selenoamine | Good | nih.gov |

| N-Phenyl | Diphenyl diselenide | N-Aryl-β-selenoamine | 95% | nih.gov |

| N-H | Diphenyl ditelluride | Primary β-telluroamine | Good | nih.gov |

| N-Allyl | Diphenyl disulfide | Secondary β-thioamine | Good | nih.gov |

Table 1: Examples of Decarboxylative Ring-Opening of 2-Oxazolidinones. nih.gov

Another significant ring-opening transformation is the acid-catalyzed reaction with alcohols to produce 2-amino ethers. acs.orgnih.gov This method is effective for mono-, di-, and trisubstituted oxazolidinone-fused aziridines. acs.org The choice of acid catalyst and the class of alcohol significantly impact the reaction's outcome. While primary and secondary alcohols generally provide high diastereoselectivity, tertiary alcohols may lead to elimination or epimerization. acs.org Common catalysts for this transformation include boron trifluoride diethyl etherate and triflic acid. acs.org

The 2-oxazolidinone ring is generally characterized by high metabolic and chemical stability, especially when compared to non-cyclic carbamates which are more susceptible to hydrolysis. nih.gov The metabolite 3-amino-2-oxazolidinone (B196048) (AOZ), derived from the veterinary drug furazolidone (B1674277), is notably stable in tissues and during storage, making it a reliable marker for monitoring the use of the parent drug. nih.govnih.gov Studies on furazolidone residues in eggs showed that while the parent compound degraded significantly after 55 days of storage at -20°C, AOZ residues remained stable over the same period. nih.gov

The stability of the oxazolidinone ring is pH-dependent. While specific data for the 3-amino-5-methyl derivative is not extensively detailed, studies on analogous structures provide insight. For instance, the hydrolysis of 3-ethenyl-5-methyl-2-oxazolidinone demonstrates significant stability differences across various pH levels.

| pH | Temperature (°C) | Half-life (t½) in days |

| 4 | 20 | 1 |

| 4 | 25 | 0.6 |

| 7 | 20 | 60.2 |

| 7 | 25 | 37 |

Table 2: Hydrolytic Stability of 3-ethenyl-5-methyl-2-oxazolidinone.

Functionalization at Nitrogen (N3 Position)

The nitrogen atom at the N3 position is a key site for derivatization, allowing for the introduction of a variety of substituents that can modulate the molecule's chemical and biological properties.

The parent 3-amino-2-oxazolidinone structure is a valuable synthetic intermediate. ontosight.aiontosight.ai One established method for its synthesis involves the reaction of 2-hydroxyethylhydrazine (B31387) with diethyl carbonate. acs.org This provides a direct route to the core 3-amino-2-oxazolidinone scaffold, which can then be further modified. This compound is also known as a stable metabolite of nitrofuran drugs like furazolidone, indicating that it can be formed in vivo. nih.govnih.govbiosynth.commedchemexpress.com The amino group at the N3 position is crucial for its biological activity and offers a handle for further reactions. ontosight.aiontosight.ai

For oxazolidinones with an N-H bond, N-arylation is a common and powerful modification. This can be achieved using transition metal catalysis. Both palladium- and copper-catalyzed methods have been developed to form N-aryl-2-oxazolidinones from aryl halides. organic-chemistry.org Copper-catalyzed cross-coupling reactions, an improvement on the traditional Goldberg conditions, can be performed with catalytic amounts of copper in the presence of a bidentate amine ligand and a weak base. datapdf.com These mild conditions tolerate a wide range of functional groups. datapdf.comnih.gov Similarly, palladium-catalyzed N-arylation offers a general route to these products. organic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

| CuI (10%) | L2 (10%) | K₃PO₄ | 1,4-dioxane | 80°C | scite.ai |

| CuBr (20%) | L4 (20%) | K₃PO₄ | DMF | 80°C | scite.ai |

| CuI | BPMO | K₂CO₃ | - | Room Temp | nih.gov |

| Pd(dba)₂ (5%) | L5 (10%) | NaOtBu | Toluene | 100°C | scite.ai |

Table 3: Selected Conditions for N-Arylation of 2-Oxazolidinones. nih.govscite.ai

For the target molecule, which already possesses a 3-amino group, derivatization can occur at this primary amine. Standard reactions for primary amines can be applied, such as the formation of Schiff bases (imines) by reacting with aldehydes. For example, the reaction of 3-amino-2-oxazolidinone derivatives with aldehydes like o-nitrobenzaldehyde is used in analytical derivatization. nih.gov

Functionalization at Carbon (C5 Position)

The C5 position of the oxazolidinone ring is another critical site for introducing structural diversity. The nature of the substituent at C5 is often a key determinant of biological activity, as exemplified by the structure-activity relationships of linezolid (B1675486) and its analogues. nih.gov

A versatile method for preparing 5-functionalized oxazolidinones involves the regioselective ring-opening of chiral aziridines that have an electron-withdrawing group at the C2 position, followed by intramolecular cyclization. bioorg.org This approach allows for the synthesis of enantiomerically pure oxazolidinones with substituents like esters or vinyl groups at the C5 position, with retention of configuration. bioorg.org

Another powerful strategy is the introduction of a functional handle, such as an iodomethyl group. 3-Aryl-5-(iodomethyl)oxazolidin-2-ones can be prepared through the iodocyclocarbamation of N-allylated carbamates, providing a useful intermediate for further nucleophilic substitution at the C5-methyl position. organic-chemistry.org

Numerous examples highlight the importance of C5 derivatization. The widely studied metabolite AMOZ features a morpholinomethyl group at this position. nih.govnih.govsigmaaldrich.com Other reported C5 substituents include aminomethyl and (methylthio)methyl groups, further demonstrating the synthetic accessibility and importance of this position. uni.luacs.org The development of these derivatives is often driven by the search for new therapeutic agents, where the C5 side chain plays a crucial role in binding to biological targets. nih.gov

Introduction of Methyl Group

The introduction of a methyl group, particularly on the nitrogen atoms, is a common strategy in medicinal chemistry to alter a compound's pharmacological profile. While direct N-methylation of 2-Oxazolidinone, 3-amino-5-methyl- is not extensively documented in dedicated studies, general strategies for the N-methylation of amino acids via 5-oxazolidinone (B12669149) intermediates are well-established and provide a viable synthetic route. acs.orgacs.orgorganic-chemistry.org

This approach typically involves the reaction of an N-protected amino acid with formaldehyde (B43269) or paraformaldehyde under acidic conditions to form a 5-oxazolidinone intermediate. acs.org This five-membered ring is then subjected to reductive cleavage, which opens the ring and results in a methyl group on the amino nitrogen. For instance, N-Z-amino acids can be converted to their corresponding N-Z-5-oxazolidinones, which upon catalytic hydrogenation, yield N-methyl amino acids. acs.org Similarly, Fmoc-amino acids can be used to form oxazolidinones, which are subsequently treated with a reducing agent like triethylsilane (TES) in the presence of trifluoroacetic acid (TFA) to achieve the N-methylated product. acs.org These established methods for N-methylation through an oxazolidinone intermediate highlight a robust strategy that could be adapted for the specific methylation of the 3-amino group on the 2-oxazolidinone, 3-amino-5-methyl- core. acs.orgacs.org

Aminomethylation and Related Transformations

Aminomethylation, the introduction of an aminomethyl group (-CH₂NR₂), is a key transformation for building more complex molecules from the oxazolidinone core. The synthesis of 5-(aminomethyl)-2-oxazolidinone (B32544) derivatives is a crucial area of research, particularly for creating potent antibacterial agents. uv.esnih.gov

One versatile, multi-step synthesis for creating (5S)-5-(aminomethyl)-3-aryl-1,3-oxazolidin-2-one derivatives begins with the nucleophilic substitution of an aryl halide with a suitable amine, followed by reduction. nih.gov The resulting amine is then reacted with a protected glycidyl (B131873) derivative, such as 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione, to introduce the core of the aminomethyl side chain. nih.gov Subsequent carbonyl insertion and deprotection steps yield the final 5-(aminomethyl)-2-oxazolidinone scaffold, which can be further derivatized at the newly installed amino group. nih.gov

A more convergent and efficient method has also been developed for the large-scale preparation of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives. This process involves the direct coupling of N-aryl carbamates with reagents like tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate, which is derived from the readily available (S)-epichlorohydrin. uv.es This approach has proven to be widely applicable for preparing a diverse array of oxazolidinone analogues. uv.es

Derivatization for Analytical or Biological Probes

The 3-amino group of the oxazolidinone ring is a prime target for derivatization to create probes for analytical detection and biological assays. This strategy is extensively used for the metabolites of nitrofuran antibiotics, such as 3-amino-2-oxazolidinone (AOZ) and 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which are structurally related to the title compound. nih.govnih.gov The methodologies developed for these analogues are directly applicable to 2-Oxazolidinone, 3-amino-5-methyl- due to the shared reactive 3-amino moiety.

A common approach involves the reaction of the primary amino group with an aldehyde, such as o-nitrobenzaldehyde, to form a stable Schiff base (imine). ucdavis.edu This derivatized molecule, now containing a chemical handle, can be used to develop highly sensitive enzyme-linked immunosorbent assays (ELISA). nih.govresearchgate.net In this context, the derivatized oxazolidinone (hapten) is used to generate specific monoclonal antibodies. nih.gov For detection, the analyte in a sample is derivatized and then quantified. For instance, a novel derivatizing agent linking 2-nitro-4-carboxybenzaldehyde to biotin (B1667282) was synthesized for a sandwich ELISA for AOZ, achieving a detection limit of 0.8 pg/mL. youtube.com This demonstrates a significant improvement in sensitivity compared to traditional competitive ELISAs. youtube.com

Furthermore, derivatization is employed to create conjugates for use in various assay formats. For example, AMOZ has been conjugated to Horseradish Peroxidase (HRP) to develop ELISA kits for its quantification. Another advanced application is the development of label-free electrochemical impedimetric immunosensors. nih.gov Here, monoclonal antibodies against AOZ are immobilized on a gold electrode, and the binding of AOZ is detected by a change in charge transfer resistance, offering a rapid and reliable detection method. nih.gov

| Analyte | Derivatization Strategy | Assay Type | Key Performance Metric | Reference |

|---|---|---|---|---|

| AMOZ | Derivatization with o-nitrobenzaldehyde to form NPAMOZ | Monoclonal antibody-based ELISA | IC₅₀ value for NPAMOZ was 0.17 ng/mL | nih.gov |

| AOZ | Derivatization with a novel biotinylated benzaldehyde (B42025) reagent | Sandwich ELISA | Detection limit of 0.8 pg/mL | youtube.com |

| AOZ | Derivatization with o-nitrobenzaldehyde | Commercial ELISA Kit | Detection capability (CCβ) of ≤ 0.3 µg/kg | ucdavis.edu |

| AOZ | Immobilization of antibody for direct detection | Electrochemical Impedimetric Immunosensor | Detection range of 20.0 to 1.0×10⁴ ng/mL | nih.gov |

Reaction Mechanisms and Kinetic Studies

Understanding the underlying mechanisms of reactions involving the oxazolidinone core is fundamental for optimizing synthetic routes and predicting product formation. Computational and experimental studies have shed light on the intricate pathways, including concerted processes and the nature of transition states.

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics and feasibility of a chemical transformation. Computational chemistry provides powerful tools to locate and analyze these fleeting structures, offering deep insights into reaction mechanisms.

For oxazolidinone chemistry, Density Functional Theory (DFT) calculations have been instrumental in understanding reaction pathways and stereoselectivity. For example, a theoretical study on the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones identified the rate- and stereoselectivity-determining step as the initial addition reaction. acs.org This study used DFT to map out a complex 10-step mechanism, confirming the feasibility of a Hofmann rearrangement involved in the cascade and showing good agreement with experimental stereochemical outcomes. acs.org

In another study, the conversion of N-Boc protected ephedrine (B3423809) derivatives into oxazolidinones was investigated using DFT. uv.es The calculations supported a competition between two mechanisms: an intramolecular Sₙ2 process and a double Sₙ2 process, with the predominance of one over the other depending on the stereochemistry of the starting material. uv.es

Table of Chemical Compounds

Applications of Oxazolidinone Scaffolds in Advanced Materials and Chemical Synthesis

Chiral Auxiliaries in Asymmetric Organic Synthesis

The inherent chirality of many oxazolidinone derivatives has made them indispensable tools in asymmetric synthesis, where they guide the stereochemical outcome of reactions to produce enantiomerically pure compounds. These so-called chiral auxiliaries are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed. This strategy is a cornerstone of modern pharmaceutical and fine chemical synthesis.

While the broader class of oxazolidinones, particularly those popularized by Evans, are celebrated for their role as chiral auxiliaries, the application of 2-Oxazolidinone (B127357), 3-amino-5-methyl- in this context is not extensively documented in mainstream chemical literature. The typical substitution pattern for effective chiral auxiliaries involves a substituent at the C4 or C5 position derived from a chiral amino alcohol, which sterically directs incoming reagents. The presence of a 3-amino group, as in the subject compound, alters the electronic and steric properties at the nitrogen atom, which is crucial for the formation and reactivity of the N-acyl derivatives that typically undergo asymmetric transformations.

General principles of oxazolidinone-based chiral auxiliaries involve:

Formation of N-Acyl Derivatives: The oxazolidinone is first acylated to attach the substrate to be modified.

Stereoselective Enolate Formation: A base is used to form an enolate, with the chiral auxiliary directing the geometry of the enolization.

Diastereoselective Reaction: The enolate reacts with an electrophile, with the bulky substituent on the auxiliary blocking one face of the enolate, leading to a highly diastereoselective product.

Auxiliary Removal: The chiral auxiliary is cleaved from the product, often under mild conditions, and can be recovered for reuse.

Although specific examples for 2-Oxazolidinone, 3-amino-5-methyl- are scarce, the fundamental principles established with other oxazolidinones provide a framework for its potential utility. Further research would be needed to explore its efficacy and stereodirecting ability in asymmetric reactions such as alkylations, aldol (B89426) additions, and conjugate additions.

Polymer Chemistry and Material Science

The versatility of the oxazolidinone ring extends into the realm of polymer science, where its derivatives can serve as monomers for the synthesis of novel polymers with tailored properties. These polymers find applications in diverse areas, including as specialty coatings, adhesives, and in the energy sector.

Monomers for Kinetic Hydrate (B1144303) Inhibitor Polymers

In the oil and gas industry, the formation of gas hydrates in pipelines is a significant operational challenge that can lead to blockages and flow assurance issues. Kinetic hydrate inhibitors (KHIs) are polymeric additives that delay the nucleation and/or growth of hydrate crystals. The effectiveness of KHI polymers is often linked to their amphiphilic nature and their ability to interact with the hydrate crystal lattice.

Polymers derived from vinyl-substituted oxazolidinones have shown considerable promise as KHIs. For instance, polymers of 5-methyl-3-vinyl-2-oxazolidinone (VMOX) have been investigated and found to exhibit KHI performance that is competitive with or superior to some commercial KHI polymers like poly(N-vinylpyrrolidone) (PVP). wikipedia.orgchemicalbook.comnih.govlgcstandards.comacs.orgsigmaaldrich.com The amphiphilic structure of the repeating monomer unit, with its polar oxazolidinone ring and nonpolar methyl group, is thought to be key to its inhibitory activity.

While direct studies on polymers derived from 2-Oxazolidinone, 3-amino-5-methyl- as KHIs are not prominent, its structural similarity to effective KHI monomers suggests it could be a candidate for such applications. The presence of the 3-amino group would impart different solubility and hydrogen-bonding characteristics to the resulting polymer, which could be beneficial for KHI performance, potentially through enhanced interaction with water molecules or the hydrate surface.

Synthesis of Novel Polymeric Materials

Beyond KHIs, oxazolidinone-containing polymers are of interest for a range of material applications. The rigid, polar nature of the oxazolidinone ring can enhance the thermal and mechanical properties of polymers. If 2-Oxazolidinone, 3-amino-5-methyl- were to be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it could be used to create polymers with unique characteristics. The primary amino group at the 3-position offers a reactive handle for further modification, either before or after polymerization, allowing for the introduction of cross-linking sites, grafting of other polymer chains, or the attachment of functional molecules.

Chemical Markers and Probes for Biological Reactions (e.g., Glycation Reactions)

The detection and quantification of specific biomolecules and reaction products are crucial for understanding biological processes and diagnosing diseases. Chemical markers and probes are designed to react specifically with a target molecule or to be a stable, detectable product of a particular biological reaction.

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. It is a key process in aging and the pathophysiology of diabetes and other diseases, leading to the formation of advanced glycation end-products (AGEs). Monitoring glycation is therefore of significant interest.

Research has shown that amino acid-derived oxazolidin-5-ones can serve as chemical markers for the Schiff base formation step in glycation reactions. unit.no These oxazolidinones are formed from the reaction of amino acids with aldehydes generated during the glycation process. While this research focuses on the oxazolidin-5-one isomer, it highlights the potential of the oxazolidinone ring system to act as a stable marker in complex biological reaction cascades.

In a related context, the derivative 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which shares the 3-amino-2-oxazolidinone (B196048) core with the subject compound, is a well-known metabolite of the nitrofuran antibiotic furaltadone (B92408). nih.govresearchgate.netorgsyn.orgnih.govbohrium.com Its detection in food products is used as a marker for the illegal use of this veterinary drug. This demonstrates that the 3-amino-2-oxazolidinone structure can be a stable and detectable marker in biological systems.

Given these precedents, it is conceivable that 2-Oxazolidinone, 3-amino-5-methyl- or its derivatives could be developed as chemical probes. The 3-amino group could be designed to react specifically with certain biological metabolites, with the stable oxazolidinone ring serving as the reporter element for analytical detection, for instance, by mass spectrometry.

Emerging Research Directions and Future Perspectives for 2 Oxazolidinone, 3 Amino 5 Methyl

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry, and the production of 2-Oxazolidinone (B127357), 3-amino-5-methyl- is no exception. Current research trajectories are focused on developing synthetic methodologies that are not only efficient but also environmentally benign. Key areas of development include the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Future synthetic strategies are anticipated to move away from traditional methods that may involve harsh reagents or multiple protection-deprotection steps. Instead, the focus is shifting towards catalytic processes that offer high selectivity and yield under mild conditions. For instance, the direct condensation of amino alcohols with carbon dioxide, a renewable and non-toxic C1 source, presents a highly sustainable alternative for the formation of the oxazolidinone ring. amazonaws.com Research into novel catalysts, such as organocatalysts or earth-abundant metal catalysts, is also a promising avenue for enhancing the sustainability of the synthesis of 2-Oxazolidinone, 3-amino-5-methyl- and its derivatives. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for Oxazolidinone Ring Formation

| Synthetic Route | Catalyst/Reagent | Advantages | Disadvantages | Sustainability Profile |

| Traditional Method | Phosgene (B1210022) or its derivatives | High reactivity, well-established | Highly toxic, corrosive, produces stoichiometric waste | Low |

| Isocyanate Cyclization | Base-catalyzed | Versatile for N-substitution | Isocyanates can be hazardous | Moderate |

| From Amino Alcohols & CO2 | Organocatalysts, Metal complexes | Utilizes a renewable C1 source, atom-economical | May require high pressure or temperature | High |

| Microwave-Assisted Synthesis | Diethyl carbonate, NaOMe | Rapid reaction times, improved yields | Specialized equipment required | Moderate to High |

Exploration of Untapped Biological Mechanisms (non-clinical)

While the oxazolidinone scaffold is renowned for its antibacterial properties, as exemplified by antibiotics like linezolid (B1675486), the biological potential of 2-Oxazolidinone, 3-amino-5-methyl- beyond this application remains largely unexplored. wikipedia.org The unique substitution pattern of this compound, featuring a 3-amino group and a 5-methyl group, could confer novel biological activities.

Future non-clinical research will likely focus on elucidating the interactions of this compound with various biological targets. For example, oxazolidinone derivatives have been investigated as mechanism-based inactivators of enzymes such as monoamine oxidase B. acs.org The 3-amino substituent, in particular, offers a reactive handle that could be crucial for covalent modification of enzyme active sites. Investigations into its potential as an anti-inflammatory, anti-proliferative, or neuroprotective agent are warranted. Techniques such as chemical proteomics and activity-based protein profiling could be employed to identify novel protein targets and unravel new biological mechanisms of action.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific, desired properties. For 2-Oxazolidinone, 3-amino-5-methyl-, computational approaches can accelerate the discovery of derivatives with enhanced biological activity, improved pharmacokinetic profiles, or tailored chemical reactivity.

By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict how modifications to the core structure of 2-Oxazolidinone, 3-amino-5-methyl- will affect its properties. For instance, modifications at the 3-amino group or the addition of further substituents to the oxazolidinone ring can be modeled to optimize interactions with a target protein. Furthermore, computational methods can be used to predict properties such as solubility, metabolic stability, and toxicity, thereby guiding the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Table 2: In Silico Tools for the Design of 2-Oxazolidinone, 3-amino-5-methyl- Derivatives

| Computational Technique | Application | Predicted Properties |

| Molecular Docking | Predicting binding affinity and mode to a biological target | Binding energy, protein-ligand interactions |

| QSAR | Correlating chemical structure with biological activity | Potency, selectivity |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment | Conformational stability, binding free energy |

| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity | Solubility, permeability, metabolic pathways, potential toxicity |

Integration with High-Throughput Screening for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. princeton.eduplos.org The integration of 2-Oxazolidinone, 3-amino-5-methyl- and its derivatives into HTS campaigns is a crucial step towards uncovering their full therapeutic and chemical potential. The development of novel HTS assays tailored to specific mechanistic hypotheses will be a key research direction.

For instance, cell-based assays can be designed to screen for compounds that modulate a particular signaling pathway or exhibit cytotoxicity against specific cancer cell lines. plos.org Biochemical assays, on the other hand, can be used to identify direct inhibitors of a purified enzyme. The data generated from HTS can then be used to build structure-activity relationships and inform the next round of computational design and chemical synthesis, creating a powerful discovery cycle. nih.gov

Potential in Specific Chemical Transformations (e.g., catalysis, new reactions)

Beyond its biological potential, the unique chemical structure of 2-Oxazolidinone, 3-amino-5-methyl- suggests its utility in various chemical transformations. The oxazolidinone ring is a versatile functional group, and the presence of the 3-amino group provides a nucleophilic center that can participate in a range of reactions.

Future research may explore the use of this compound as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. The 3-amino group could also be derivatized to create novel ligands for catalysis. For example, the formation of Schiff bases with aldehydes could lead to ligands for transition metal catalysts. nih.gov Furthermore, the oxazolidinone ring itself can be a precursor to other valuable chemical entities through ring-opening or rearrangement reactions, opening up new avenues for the synthesis of complex molecules. The investigation of this compound's reactivity profile could lead to the discovery of novel chemical reactions and synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-5-methyl-2-oxazolidinone, and how do alternative methods compare in efficiency?

- Methodological Answer : The compound can be synthesized via carbonylation of amino hydroxy compounds using alkyl haloformates (e.g., ethyl chloroformate) instead of toxic phosgene derivatives. A typical protocol involves reacting 3-amino-5-methylpropanol with ethyl chloroformate in DMF, catalyzed by triethylamine, yielding 65–75% product . Alternative eco-friendly methods use urea and CeO₂ nanoparticles under solvent-free conditions, achieving ~85% yield via CO₂ fixation . Key considerations:

- Alkyl haloformate method : Faster but requires anhydrous conditions.

- Urea/CeO₂ method : Greener but longer reaction times (12–24 hours).

Q. Which spectroscopic techniques are critical for characterizing 3-amino-5-methyl-2-oxazolidinone, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of oxazolidinone carbonyl (C=O stretch at ~1750 cm⁻¹) and amine N–H bonds (3300–3500 cm⁻¹) .

- ¹H NMR : Key signals include the oxazolidinone ring protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm). For enantiomeric purity, chiral HPLC with cellulose-based columns is recommended .

- X-ray Crystallography : Resolves stereochemistry and ring conformation. Example: A related oxazolidinone derivative showed a planar ring geometry with a 120° C–N–C bond angle .

Q. How do researchers ensure reproducibility in synthesizing 3-amino-5-methyl-2-oxazolidinone derivatives?

- Methodological Answer :

- Moisture Control : Reactions involving alkyl haloformates require strict anhydrous conditions (e.g., molecular sieves).

- Catalyst Optimization : CeO₂ nanoparticles (10–15 wt%) enhance yields in solvent-free syntheses .

- Workup Protocols : Neutralize excess trialkylamine with dilute HCl before extraction to prevent emulsion formation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for oxazolidinone derivatives, such as unexpected carbonyl shifts?

- Methodological Answer :

- Stereochemical Effects : Substituent orientation (e.g., axial vs. equatorial methyl groups) can shift carbonyl IR peaks by ±10 cm⁻¹. Use DFT calculations (B3LYP/6-31G*) to model electronic environments .

- Solvent Artifacts : DMF residues in NMR spectra may obscure signals. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) and confirm purity via LC-MS .

- Case Study : A 2022 study found that intramolecular H-bonding in 3-amino derivatives reduces carbonyl reactivity, explaining discrepancies in hydrolysis rates .

Q. How can the oxazolidinone ring be modified to enhance antibacterial activity, and what are the mechanistic implications?

- Methodological Answer :

- Side-Chain Functionalization : Replace the morpholine moiety (as in Linezolid) with heterobicyclic systems (e.g., indole or pyrazole). Example: Coupling 3-amino-5-methyl-2-oxazolidinone with 5-nitrothiophene-2-carbaldehyde via reductive amination improved MIC values against MRSA by 4-fold .

- Mechanistic Insights : Modifications at C5 (methyl group) enhance ribosomal binding affinity, as shown in molecular docking studies (PDB: 3CPW) .

Q. What catalytic systems optimize enantioselective synthesis of 3-amino-5-methyl-2-oxazolidinone?

- Methodological Answer :

- Chiral Auxiliaries : Fluorous oxazolidinone auxiliaries (e.g., 4-benzyl derivatives) enable >90% enantiomeric excess (ee) in asymmetric alkylations .

- Solid-Base Catalysts : MgO/Al₂O₃ composites achieve 80–85% ee in ring-closing reactions via controlled basicity (pH 9–10) .

- Table : Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) | Conditions |

|---|---|---|---|

| MgO/Al₂O₃ | 85 | 78 | 80°C, 12 h |

| CeO₂ nanoparticles | 92 | 82 | Solvent-free, 100°C, 24 h |

Q. How do decarboxylative ring-opening reactions of 2-oxazolidinones enable β-chalcogen amine synthesis?

- Methodological Answer :

- One-Pot Protocol : React 3-amino-5-methyl-2-oxazolidinone with diorganoyl dichalcogenides (e.g., PhSeSePh) and NaBH₄ in THF/EtOH (5:1). The mechanism involves:

Decarboxylation : NaBH₄ reduces the carbonyl, releasing CO₂.

Nucleophilic Attack : Chalcogenide ions open the ring, forming C–Se/S bonds .

- Yield Optimization : Scale-up (30 mmol) requires excess NaBH₄ (3 equiv.) and slow addition to prevent exothermic side reactions.

Data Contradiction Analysis

Q. Why do different synthetic methods report varying yields for 3-amino-5-methyl-2-oxazolidinone?

- Methodological Answer :

- Reagent Purity : Impurities in alkyl haloformates (e.g., ethyl chloroformate) reduce yields by 10–15%. Distill reagents before use .

- Temperature Sensitivity : The urea/CeO₂ method yields drop to 60% above 110°C due to urea decomposition .

- Catalyst Reusability : CeO₂ nanoparticles lose activity after 3 cycles (yield decreases from 85% to 55%) due to surface oxidation .

Applications in Drug Development

Q. What preclinical assays validate 3-amino-5-methyl-2-oxazolidinone derivatives as antibacterial agents?

- Methodological Answer :

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus ATCC 29213). Include Linezolid as a control .

- Resistance Profiling : Assess cross-resistance via cfr gene expression assays in E. coli models .

- Toxicity Screening : MTT assays on HEK293 cells determine IC₅₀ values; derivatives with IC₅₀ > 100 µM are prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.